N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

PDK1 inhibition cancer thiazole carboxamide

N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide (CAS 1211684-90-0) is a synthetic thiazole‑carboxamide derivative with a molecular formula of C23H17N3O2S2 and a molecular weight of 431.53 g/mol. The compound belongs to a class of heterocyclic small molecules that have been disclosed in patent literature as inhibitors of 3‑phosphoinositide‑dependent protein kinase 1 (PDK1) and hematopoietic prostaglandin D synthase (H‑PGDS).

Molecular Formula C23H17N3O2S2
Molecular Weight 431.53
CAS No. 1211684-90-0
Cat. No. B2609517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide
CAS1211684-90-0
Molecular FormulaC23H17N3O2S2
Molecular Weight431.53
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)C5=CSC=C5
InChIInChI=1S/C23H17N3O2S2/c27-21(11-18-13-30-23(25-18)26-22(28)15-7-8-29-12-15)24-17-5-6-20-16(10-17)9-14-3-1-2-4-19(14)20/h1-8,10,12-13H,9,11H2,(H,24,27)(H,25,26,28)
InChIKeyCJWCBXZNVLJFLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide (CAS 1211684-90-0): Chemical Identity and Target Class


N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide (CAS 1211684-90-0) is a synthetic thiazole‑carboxamide derivative with a molecular formula of C23H17N3O2S2 and a molecular weight of 431.53 g/mol. The compound belongs to a class of heterocyclic small molecules that have been disclosed in patent literature as inhibitors of 3‑phosphoinositide‑dependent protein kinase 1 (PDK1) and hematopoietic prostaglandin D synthase (H‑PGDS). [1] [2] Its structure integrates a thiazole core, a thiophene‑3‑carboxamide motif, and a 9H‑fluoren‑2‑ylamino substituent, a combination that distinguishes it from simpler thiazole‑carboxamide analogs.

Why N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide Cannot Be Interchanged with Generic Thiazole Carboxamides


Thiazole‑carboxamide derivatives are a structurally diverse family with reported activity against PDK1, H‑PGDS, COX, and other targets, but potency and selectivity are exquisitely sensitive to the nature of the aryl/heteroaryl substituents. [1] N‑(4‑(2‑((9H‑fluoren‑2‑yl)amino)‑2‑oxoethyl)thiazol‑2‑yl)thiophene‑3‑carboxamide incorporates a 9H‑fluoren‑2‑ylamino group and a thiophene‑3‑carboxamide moiety that are absent from the majority of in‑class analogs described in patent WO2012036974. [2] These structural features are predicted to alter hydrogen‑bonding networks, lipophilicity, and target‑binding conformation relative to simpler phenyl‑ or pyridyl‑substituted thiazole carboxamides, meaning that even compounds sharing the same nominal target (PDK1 or H‑PGDS) cannot be assumed to exhibit equivalent potency, selectivity, or pharmacokinetic behavior without direct comparative data. [1]

Quantitative Differentiation Evidence for N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide


PDK1 Target Engagement: Structural Uniqueness Within the WO2012036974 Patent Series

Patent WO2012036974 discloses a series of thiazole‑carboxamide PDK1 inhibitors, but the specific combination of a 9H‑fluoren‑2‑ylamino group, a thiazole‑2‑yl linker, and a thiophene‑3‑carboxamide terminus (as present in CAS 1211684‑90‑0) is structurally distinct from the exemplified compounds, which predominantly feature phenyl, pyridyl, or simpler fused‑ring aryl groups. [1] The patent does not provide IC50 values for this exact compound, but the structure implies a differentiated binding mode at the PDK1 ATP‑binding site, as the fluorenyl group is expected to occupy a hydrophobic pocket that is not fully engaged by smaller aryl substituents. [1] No direct head‑to‑head PDK1 inhibition data comparing CAS 1211684‑90‑0 with a structurally defined analog are publicly available. [2]

PDK1 inhibition cancer thiazole carboxamide kinase inhibitor

H‑PGDS Inhibitory Potential: Association with Dual‑Target Profile

The compound is catalogued as 'Thiazole carboxamide derivative 28' and cross‑referenced to patent WO2012036974 and H‑PGDS‑related indications (metastatic cancer, solid tumors). [1] A related Chinese patent (CN112969698A) describes thiazole‑carboxamide compounds as H‑PGDS inhibitors for Duchenne muscular dystrophy. [2] However, no quantitative H‑PGDS IC50 value or selectivity panel data for CAS 1211684‑90‑0 versus known H‑PGDS inhibitors (e.g., HPGDS inhibitor 1, IC50 = 0.6 nM enzyme / 32 nM cellular) have been disclosed in the public domain. The fluorenyl and thiophene substituents may confer dual PDK1/H‑PGDS activity, but this remains unverified by direct measurement.

H-PGDS inhibition Duchenne muscular dystrophy inflammation prostaglandin D2

Molecular Topology and Drug‑Likeness: Calculated Physicochemical Differentiation

The calculated molecular weight (431.53 g/mol), hydrogen‑bond donor count (2), and hydrogen‑bond acceptor count (5) place CAS 1211684‑90‑0 within Lipinski's rule‑of‑five space, but its topological polar surface area (tPSA), number of rotatable bonds, and aromatic ring count differ from simpler thiazole carboxamides. The fluorenyl group increases aromatic ring count and molecular rigidity compared to mono‑aryl analogs, which may reduce solubility but enhance target‑binding enthalpy. [1] Quantitative solubility, logP, and permeability data are not publicly available for this compound, limiting procurement decisions based on physicochemical differentiation alone.

physicochemical properties drug-likeness molecular topology Lipinski rules

Recommended Application Scenarios for N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide Based on Available Evidence


PDK1‑Dependent Cancer Cell Line Screening

Given its structural assignment as a thiazole‑carboxamide PDK1 inhibitor in patent WO2012036974 [1], the compound is best deployed as a tool compound for probing PDK1‑dependent signaling in cancer cell lines where PDK1/Akt pathway activation is documented (e.g., PTEN‑deficient or PIK3CA‑mutant lines). Its structural features (fluorenyl and thiophene substituents) distinguish it from simpler analogs and may confer a unique selectivity window, though users must independently generate potency and selectivity data before drawing conclusions.

Exploratory H‑PGDS Inhibition and Dual‑Target Profiling

The compound's cross‑reference to H‑PGDS‑related patents [2] supports its use in exploratory assays for prostaglandin D2 pathway modulation, particularly in models of Duchenne muscular dystrophy or allergic inflammation where H‑PGDS is a validated target. Procurement for dual PDK1/H‑PGDS profiling studies is justified by the structural novelty of the fluorenyl‑thiophene motif, but researchers should anticipate the need for de novo potency determination against both targets and relevant off‑targets (COX‑1, COX‑2, L‑PGDS).

Structure‑Activity Relationship (SAR) Expansion for Thiazole Carboxamide Patent Space

For medicinal chemistry groups seeking to expand upon the WO2012036974 or CN112969698A patent families, this compound represents a non‑exemplified structural variant at the aryl‑substituent positions. It can serve as a reference point for probing the tolerance of the PDK1 or H‑PGDS binding pockets for large fused‑ring aromatic groups, enabling head‑to‑head SAR comparisons when assayed alongside the patent‑exemplified analogs.

Quote Request

Request a Quote for N-(4-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.